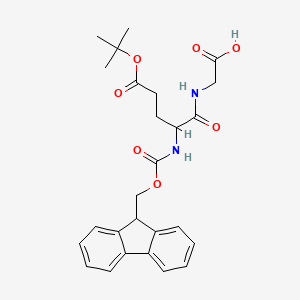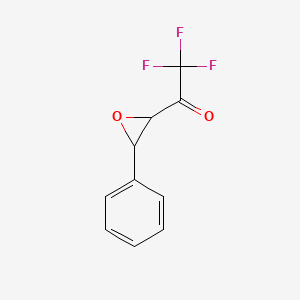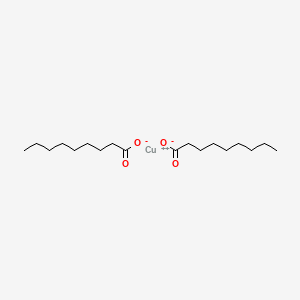
Fmoc-DL-Glu(OtBu)(OtBu)-Gly-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-DL-Glu(OtBu)(OtBu)-Gly-OH is a compound used in peptide synthesis. It is a derivative of glutamic acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxyl groups are protected by tert-butyl (OtBu) esters. This compound is often used in solid-phase peptide synthesis to prevent unwanted side reactions and to ensure the correct sequence of amino acids in the peptide chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-DL-Glu(OtBu)(OtBu)-Gly-OH typically involves the protection of the amino and carboxyl groups of glutamic acid. The amino group is protected using the Fmoc group, while the carboxyl groups are protected using tert-butyl esters. The synthesis can be carried out in several steps:
Protection of the amino group: The amino group of glutamic acid is protected by reacting it with Fmoc chloride in the presence of a base such as sodium carbonate.
Protection of the carboxyl groups: The carboxyl groups are protected by reacting them with tert-butyl alcohol in the presence of a strong acid such as hydrochloric acid.
Coupling with glycine: The protected glutamic acid is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and to ensure the efficient protection of functional groups.
Chemical Reactions Analysis
Types of Reactions
Fmoc-DL-Glu(OtBu)(OtBu)-Gly-OH undergoes several types of reactions, including:
Deprotection reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl esters can be removed using an acid such as trifluoroacetic acid.
Coupling reactions: The compound can be coupled with other amino acids or peptides using coupling reagents such as DCC or DIC.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for tert-butyl ester removal.
Coupling: DCC or DIC as coupling reagents, often in the presence of a base such as N-methylmorpholine (NMM).
Major Products Formed
Deprotection: Removal of the Fmoc group yields the free amino group, while removal of the tert-butyl esters yields the free carboxyl groups.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Scientific Research Applications
Fmoc-DL-Glu(OtBu)(OtBu)-Gly-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used in the synthesis of complex peptides and proteins, including those with therapeutic potential.
Biology: Used to study protein-protein interactions and to develop peptide-based probes for biological research.
Medicine: Used in the development of peptide-based drugs and vaccines.
Industry: Used in the production of peptide-based materials and in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of Fmoc-DL-Glu(OtBu)(OtBu)-Gly-OH involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the tert-butyl esters protect the carboxyl groups. The compound is designed to be stable under the conditions used for peptide synthesis, but easily deprotected when needed to allow for the formation of peptide bonds.
Comparison with Similar Compounds
Similar Compounds
Fmoc-DL-Glu(OtBu)-OH: Similar to Fmoc-DL-Glu(OtBu)(OtBu)-Gly-OH but without the glycine residue.
Fmoc-Asp(OtBu)-OH: A derivative of aspartic acid with similar protecting groups.
Fmoc-Glu(OtBu)-OH: A derivative of glutamic acid with a single tert-butyl ester.
Uniqueness
This compound is unique in its combination of protecting groups and its ability to be used in the synthesis of complex peptides. The presence of both Fmoc and tert-butyl protecting groups ensures that the compound is stable under a wide range of reaction conditions, making it a versatile tool in peptide synthesis.
Properties
Molecular Formula |
C26H30N2O7 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H30N2O7/c1-26(2,3)35-23(31)13-12-21(24(32)27-14-22(29)30)28-25(33)34-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,27,32)(H,28,33)(H,29,30) |
InChI Key |
PLLNQUBUIXIMLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-[[(2S,4S)-4-[(2R,4S,5R,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-2-yl]oxy]-2-oxoethyl] pentanoate](/img/structure/B13831386.png)






![1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone](/img/structure/B13831432.png)
![2-(4-bromophenyl)-6-chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B13831436.png)

![methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-1-(2-methyl-3-phenylphenyl)cyclopropane-1-carboxylate](/img/structure/B13831457.png)


